The compound 4-(2-Hydroxyethyl)indolin-2-one has garnered attention in the scientific community due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules. This compound serves as a versatile precursor for the development of both dopamine receptor agonists, such as ropinirole for Parkinson’s disease and restless legs syndrome, and protein kinase inhibitors, which are crucial in the treatment of various cancers5. The indolin-2-one scaffold, in general, is recognized as a privileged structure in drug discovery, often found in both natural and synthetic compounds with significant therapeutic potential6.
The indolin-2-one framework has been extensively studied for its anticancer properties. Compounds containing the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore have shown promise in eradicating drug-resistant, estrogen receptor-positive breast cancer1. Additionally, novel analogs of indolin-2-one have been synthesized and evaluated for in vitro cytotoxicity against a variety of human tumor cell lines, with some compounds exhibiting significant inhibitory effects4. The logical synthetic strategies and structure-activity relationship of indolin-2-one hybrids have been thoroughly researched, providing insights into the development of new anticancer agents6.
4-(2-Hydroxyethyl)indolin-2-one serves as a key intermediate in the synthesis of dopaminergic agonists. A practical approach to its preparation has been described, which is particularly relevant for the synthesis of ropinirole, a drug used to treat Parkinson’s disease and restless legs syndrome5. The synthetic route offers a convenient alternative to existing methodologies, with milder reaction conditions and good overall yield.
The synthesis and biological evaluation of 3-substituted indolin-2-ones have led to the discovery of a novel class of tyrosine kinase inhibitors. These inhibitors exhibit selectivity toward different RTKs, which is essential for the treatment of diseases where RTK signaling is dysregulated2. The ability to selectively target specific RTKs opens up possibilities for the treatment of various human diseases beyond cancer, such as metabolic and inflammatory disorders.
Indolin-2-ones, including derivatives like 4-(2-Hydroxyethyl)indolin-2-one, have been identified as tyrosine kinase inhibitors, with the ability to selectively inhibit receptor tyrosine kinases (RTKs)2. These compounds can bind in the ATP binding pocket of RTKs, thereby inhibiting their autophosphorylation and subsequent signaling pathways that are often upregulated in cancerous cells. The structure-activity relationship studies have shown that modifications at specific positions on the indolin-2-one scaffold can lead to compounds with high potency and selectivity against particular RTKs, which is crucial for the development of targeted anticancer therapies2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: